

A Comparative Guide to the Characterization of Ethyl 2-acetylhexanoate and Its Derivatives

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Compound of Interest

Compound Name: Ethyl 2-acetylhexanoate

Cat. No.: B073951

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of **Ethyl 2-acetylhexanoate** and its derivatives. Detailed experimental protocols for their synthesis and characterization are included, alongside visualizations of key experimental workflows and a relevant biological pathway to support researchers in their drug discovery and development endeavors.

Comparative Data of Ethyl 2-acetylhexanoate Derivatives

The following table summarizes the key physicochemical and spectroscopic data for **Ethyl 2-acetylhexanoate** and a selection of its derivatives. This data is essential for the identification, purification, and assessment of these compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index	Key ¹ H NMR Signals (δ, ppm)	Key ¹³ C NMR Signal (δ, ppm)	Key IR Absorptions (cm ⁻¹)
Ethyl 2-acetylbutanoate	C ₈ H ₁₄ O ₃	158.19	~200-202	~0.97	~1.420	0.9 (t, 3H), 1.25 (t, 3H), 1.6 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H)	13.8, 14.1, 25.9, 29.8, 61.3, 65.2, 169.8, 203.5	~2960 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone)
Ethyl 2-acetylpentanoate	C ₉ H ₁₆ O ₃	172.22	~210-212	~0.96	~1.423	0.9 (t, 3H), 1.25 (t, 3H), 1.3 (m, 2H), 1.6 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H)	13.9, 14.1, 22.4, 28.1, 34.7, 61.3, 65.4, 169.9, 203.4	~2960 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone)
Ethyl 2-acetylhexanoate	C ₁₀ H ₁₈ O ₃	186.25	221-222[1]	0.949-0.959[2]	1.425-1.435[2]	0.9 (t, 3H), 1.2-1.4 (m, 4H), 1.25 (t, 3H), 1.8 (m, 2H), 2.2 (s, 3H), 3.4	13.9, 14.1, 22.5, 27.8, 31.4, 34.5, 61.3, 65.6	~2960 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone)

						(t, 1H),	170.0,	
						4.2 (q,	203.3	
						2H)		
Ethyl 2-acetylheptanoate	C ₁₁ H ₂₀ O ₃	200.28	~232-234	~0.94	~1.428	0.9 (t,	14.0,	
						3H),	14.1,	
						1.2-1.4	22.6,	~2930
						(m, 6H),	27.9,	(C-H),
						1.25 (t,	28.9,	~1745
						3H), 1.8	31.6,	(C=O,
						(m, 2H),	34.6,	ester),
						2.2 (s,	61.3,	~1715
						3H), 3.4	65.8,	(C=O,
						(t, 1H),	170.1,	ketone)
						4.2 (q,	203.2	
						2H)		
Ethyl 2-acetyloctanoate	C ₁₂ H ₂₂ O ₃	214.30	~243-245	~0.93	~1.431	0.9 (t,	14.0,	
						3H),	14.1,	
						1.2-1.4	22.6,	~2930
						(m, 8H),	27.9,	(C-H),
						1.25 (t,	29.1,	~1745
						3H), 1.8	29.2,	(C=O,
						(m, 2H),	31.7,	ester),
						2.2 (s,	34.7,	~1715
						3H), 3.4	61.3,	(C=O,
						(t, 1H),	66.0,	ketone)
						4.2 (q,	170.2,	
						2H)	203.1	

Experimental Protocols

General Synthesis of Ethyl 2-acetylalkanoates via Acetoacetic Ester Synthesis

This protocol describes a generalized procedure for the synthesis of Ethyl 2-acetylalkanoate derivatives through the alkylation of ethyl acetoacetate.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide
- Anhydrous ethanol
- Alkyl halide (e.g., 1-bromobutane for **Ethyl 2-acetylhexanoate**)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- **Enolate Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
- **Alkylation:** Add the corresponding alkyl halide (1.1 eq) to the solution of the enolate. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield the pure Ethyl 2-acetylalkanoate derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy:

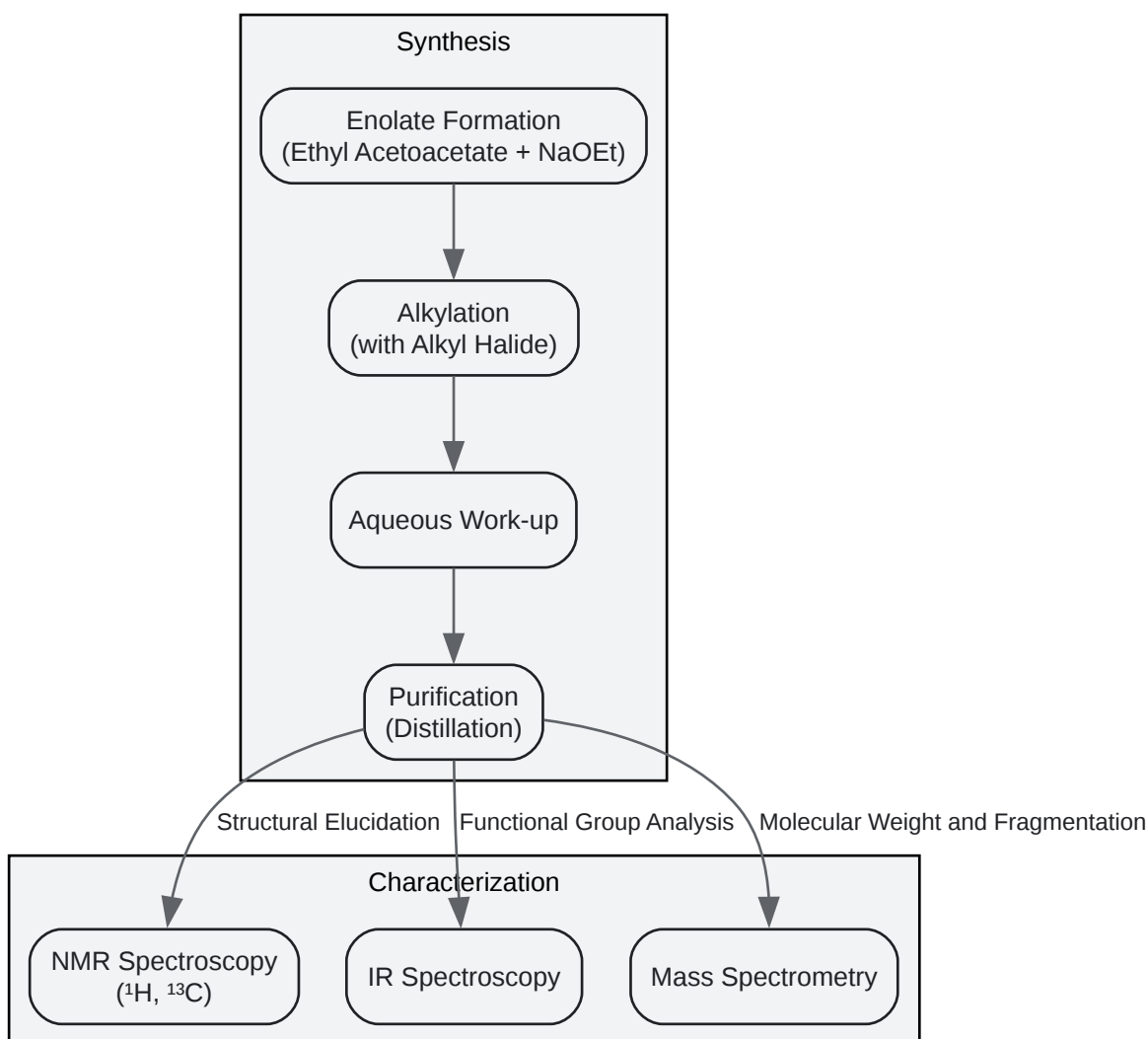
- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for GC-MS analysis.
- Ionization: Use electron ionization (EI) at 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualizations

Experimental Workflow for Synthesis and Characterization

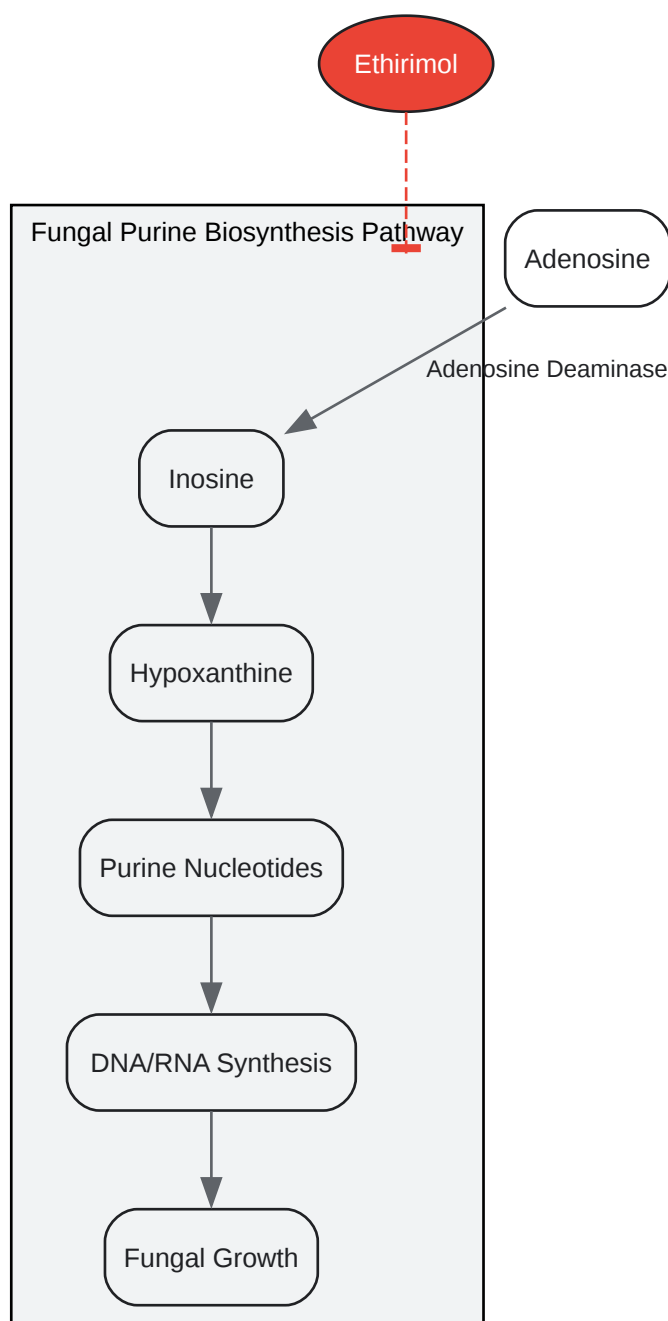


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General workflow for the synthesis and characterization of **Ethyl 2-acetylhexanoate** derivatives.

Proposed Signaling Pathway Inhibition

Ethyl 2-acetylhexanoate is a precursor for the synthesis of the fungicide Ethirimol. Ethirimol's mechanism of action involves the inhibition of adenosine deaminase, a key enzyme in the purine biosynthesis pathway of fungi. Disruption of this pathway leads to the inhibition of fungal growth.



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Inhibitory action of Ethirimol on the fungal purine biosynthesis pathway.

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